![molecular formula C14H13F3N2O2S2 B280012 Ethyl 3-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanoate](/img/structure/B280012.png)
Ethyl 3-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanoate, commonly known as ETP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. ETP is a member of the pyrimidine-based thienylsulfanyl compounds, which have been shown to exhibit potent antitumor, antiviral, and antibacterial activities.
Wirkmechanismus
The mechanism of action of ETP is not fully understood, but it is believed to involve the inhibition of key enzymes involved in DNA replication and cell division. ETP has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for the synthesis of DNA. This inhibition leads to the disruption of DNA replication and cell division, ultimately resulting in cell death.
Biochemical and Physiological Effects
ETP has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that ETP can induce apoptosis, or programmed cell death, in cancer cells. ETP has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, ETP has been shown to modulate the expression of key genes involved in cancer cell proliferation and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ETP is its potent antitumor activity against a variety of cancer cell lines. This makes it a promising candidate for further development as a cancer therapeutic. However, there are also some limitations to using ETP in lab experiments. For example, ETP is highly reactive and can undergo rapid hydrolysis in aqueous solutions, which can complicate its use in cell-based assays. In addition, ETP has been shown to exhibit some toxicity towards normal cells, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on ETP. One area of interest is the development of more stable analogs of ETP that can be used in cell-based assays. Another area of interest is the investigation of the potential use of ETP in combination with other cancer therapeutics to enhance its efficacy. Additionally, further studies are needed to better understand the mechanism of action of ETP and to identify the specific molecular targets that it interacts with.
Synthesemethoden
The synthesis of ETP involves the reaction of 2-thienyl isocyanate with 4,6-dichloro-2-(trifluoromethyl)pyrimidine in the presence of a base, followed by the addition of ethyl mercaptoacetate. The resulting product is then purified through column chromatography to obtain ETP in high yield and purity.
Wissenschaftliche Forschungsanwendungen
ETP has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. ETP has also been shown to possess antiviral activity against the hepatitis C virus and antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).
Eigenschaften
Molekularformel |
C14H13F3N2O2S2 |
|---|---|
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
ethyl 3-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanoate |
InChI |
InChI=1S/C14H13F3N2O2S2/c1-2-21-12(20)5-7-23-13-18-9(10-4-3-6-22-10)8-11(19-13)14(15,16)17/h3-4,6,8H,2,5,7H2,1H3 |
InChI-Schlüssel |
HFLYAVURUOTEDT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CS2 |
Kanonische SMILES |
CCOC(=O)CCSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




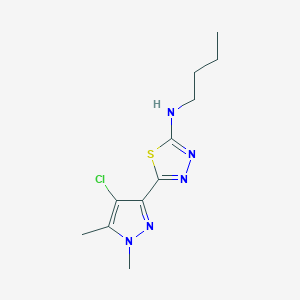
![5-[(4-fluorophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-2-furamide](/img/structure/B279934.png)
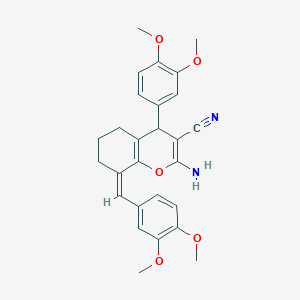
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-3-{4-nitro-1H-pyrazol-1-yl}propanamide](/img/structure/B279936.png)
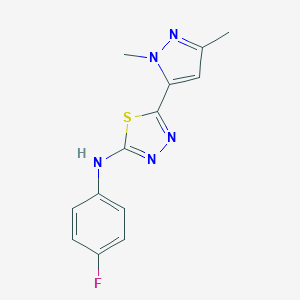
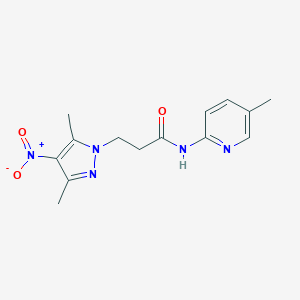
![2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B279941.png)
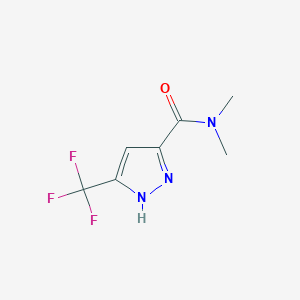
![Ethyl 2-[(2-chloropyridin-3-yl)carbamoyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B279947.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(4-fluorophenoxy)methyl]-2-furamide](/img/structure/B279949.png)
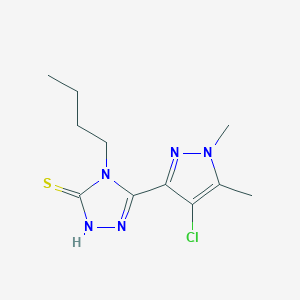
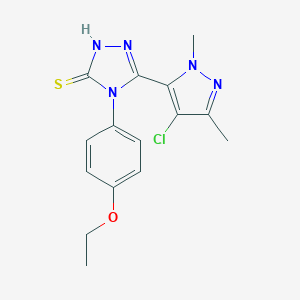
![3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B279977.png)